4-苯基-1,3-恶嗪烷

描述

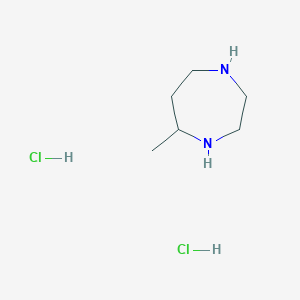

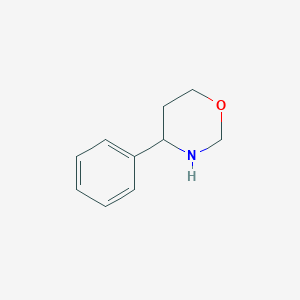

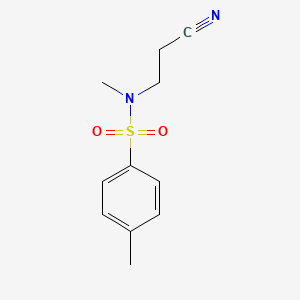

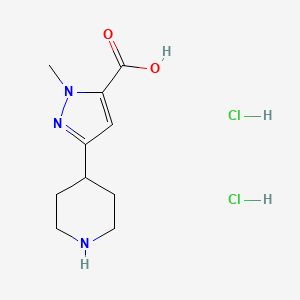

4-Phenyl-1,3-oxazinane , also known as 4-phenylmorpholine , is a six-membered cyclic urethane heterocycle. It possesses a phenyl group attached to the oxazinane ring. This class of compounds has garnered significant interest due to its presence in bioactive natural products and pharmaceutical molecules. Notable examples include the anti-HIV drug Efavirenz and the potent anticancer agent Maytansine, along with its synthetic derivatives. Oxazinanones are also valuable synthetic intermediates in fine chemicals, cosmetics, and pesticides .

Synthesis Analysis

A Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones, derived from α-amino acids, leads to the formation of 1,3-oxazinane-2,5-diones. The reaction proceeds under metal-free conditions and employs eco-friendly silica-supported HClO4 as the catalyst, with methanol as the solvent. This protocol enables the short synthesis of various 1,3-oxazinane-2,5-diones under mild reaction conditions and in good yields (up to 90%). The simplicity of the set-up and the greener approach make this method attractive .

Molecular Structure Analysis

The molecular structure of 4-Phenyl-1,3-oxazinane consists of a six-membered ring containing an oxygen atom and a nitrogen atom. The phenyl group is attached to one of the ring carbons. The arrangement of atoms within the ring contributes to its biological activity and reactivity .

Chemical Reactions Analysis

Various synthetic methods exist for constructing 1,3-oxazinan-2-one rings. These include reactions involving CO2, urea, isocyanates, haloalkyl isocyanates, iodine-mediated processes, gold-catalyzed reactions, Pd/sulfoxide-catalyzed C-H amination, intramolecular Michael additions, and more. Each method offers distinct advantages and limitations, depending on the specific substrate and desired product .

Physical And Chemical Properties Analysis

科学研究应用

合成及机理研究:

- 1,3-恶嗪烷的合成,包括其4-苯基变体,可以通过普林斯反应和氨基甲基化等反应来实现。例如,3,6-二甲基-6-苯基-1,3-恶嗪烷由α-甲基苯乙烯、甲醛和胺在水性介质中形成,涉及4-甲基-4-苯基-1,3-二氧六环的转化 (Fattakhov, Talipov, & Talipova, 2018).

β-氨基酸的合成:

- 4-取代-1,3-恶嗪烷-6-酮骨架,包括4-苯基变体,已被用于环状β2,3-氨基酸的非对映选择性合成。这涉及烯醇化学,以各种烯基亲电试剂烷基化恶嗪烷-6-酮,然后进行闭环复分解并转化为β-氨基酸衍生物 (Sleebs, Nguyen, & Hughes, 2013).

电氧化环化:

- 新的2-芳基-1,3-恶嗪烷衍生物(可能包括4-苯基变体)可以使用电氧化方法从N-苄基-2-哌啶乙醇和N-苄基-2-哌啶甲醇合成。这种方法使用催化量的碘离子可以显着提高产率 (Okimoto et al., 2012).

生物学上重要分子的合成:

- 已经证明了通过杂环狄尔斯-阿尔德策略合成5-苯硫基-1,3-恶嗪烷-4-酮。这些环加合物充当合成1,3-氨基醇的中间体,而1,3-氨基醇在制备生物学上重要的分子(如度洛西汀和氟西汀)中很有价值 (Panunzio et al., 2006).

安全和危害

属性

IUPAC Name |

4-phenyl-1,3-oxazinane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-6-7-12-8-11-10/h1-5,10-11H,6-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVACPNIMOZAZCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCNC1C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[(Tert-butoxy)carbonyl]thiomorpholin-3-yl}acetic acid](/img/structure/B3380980.png)

![2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]oxy}acetic acid, Mixture of diastereomers](/img/structure/B3381009.png)

![(1R,5R,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/structure/B3381017.png)

![4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid dihydrochloride](/img/structure/B3381023.png)

![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine dihydrochloride](/img/structure/B3381029.png)